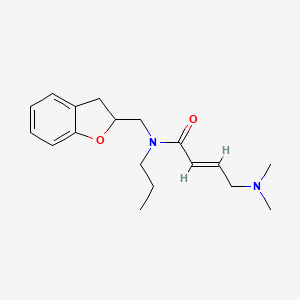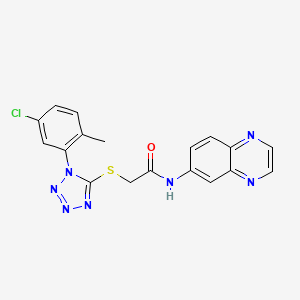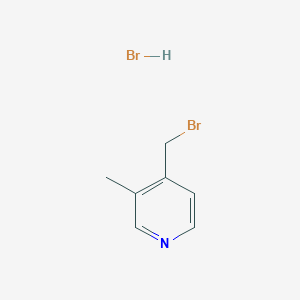![molecular formula C19H15BrN4OS2 B2791464 Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897473-57-3](/img/structure/B2791464.png)
Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a piperazine ring substituted with a brominated benzothiazole moiety, making it a unique and potentially valuable molecule in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone are the quorum sensing pathways in Gram-negative bacteria . These pathways are crucial for bacterial cell-cell communication and play a significant role in coordinating host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
This compound interacts with its targets by inhibiting the LasB quorum sensing system . It binds to the active site of the LasR system in Pseudomonas aeruginosa with better affinity compared to reference compounds . This interaction results in the inhibition of quorum sensing, thereby affecting the bacteria’s ability to coordinate certain behaviors .
Biochemical Pathways
The affected biochemical pathway is the quorum sensing pathway in Gram-negative bacteria . By inhibiting this pathway, the compound disrupts the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms . This disruption can lead to a decrease in biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa , suggesting that it can reach effective concentrations in the bacterial environment.
Result of Action
The result of the compound’s action is a reduction in the growth of Pseudomonas aeruginosa . Specifically, it showed promising quorum-sensing inhibitor activities with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1 . Additionally, it demonstrated moderate anti-biofilm formation of Pseudomonas aeruginosa .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . Therefore, changes in these environmental factors could potentially affect the efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. The bromination of the benzothiazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
The next step involves the introduction of the piperazine ring. This can be done by reacting the brominated benzothiazole with piperazine in the presence of a suitable base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The final step is the formation of the methanone linkage, which can be achieved through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as azides or nitriles, depending on the nucleophile used.
Scientific Research Applications
Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific biological pathways or diseases.
Industry: It can be used in the production of specialty chemicals, such as dyes, pigments, and polymers, due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: A simpler analog without the piperazine and bromine substituents.
6-Bromobenzo[d]thiazole: Similar structure but lacks the piperazine moiety.
Piperazinylbenzothiazole: Contains the piperazine ring but may have different substituents.
Uniqueness
Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is unique due to the combination of the benzothiazole core, bromine substitution, and piperazine ring. This unique structure imparts specific chemical and biological properties that are not present in simpler analogs. The presence of the bromine atom can enhance the compound’s reactivity and binding affinity, while the piperazine ring can improve its solubility and pharmacokinetic properties.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4OS2/c20-12-5-6-14-16(11-12)27-19(22-14)24-9-7-23(8-10-24)18(25)17-21-13-3-1-2-4-15(13)26-17/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBVTBRQUKUSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2791383.png)








![3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)

![1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2791400.png)
![1-({[2,3'-Bipyridine]-4-yl}methyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2791401.png)

